1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide

概要

説明

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibiotics. This compound features a sulfonamide group attached to an aminophenyl ring, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the sulfonamide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production process.

化学反応の分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety participates in nucleophilic substitution reactions under basic conditions. For example:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) at reflux to form tertiary sulfonamides .

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine to yield N-acylated derivatives.

Table 1: Representative Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | THF, reflux, 12 h | N-Methylated sulfonamide | 78 | |

| Acetyl chloride | DCM, Et₃N, 0°C to RT | N-Acetyl sulfonamide derivative | 85 |

Oxidation of the Aromatic Amine Group

The para-aminophenyl group undergoes oxidation to form nitro or nitroso intermediates:

- Nitrosation : Treatment with nitrous acid (HNO₂) at 0–5°C generates a nitroso derivative.

- Full Oxidation : Using KMnO₄ in acidic conditions converts the amine to a nitro group .

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| HNO₂ | 0–5°C, H₂O | N-Nitroso compound | Requires pH control | |

| KMnO₄ | H₂SO₄, 60°C, 4 h | 1-(4-Nitrophenyl) derivative | High regioselectivity |

Reduction Reactions

The sulfonamide group can be reduced under catalytic hydrogenation:

- Hydrogenolysis : Pd/C in ethanol under H₂ gas (1 atm) cleaves the S–N bond, yielding methane sulfonic acid and 4-aminophenylpropan-2-amine .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

- Quinazolinone Formation : Reacts with o-amino benzamides in a one-pot annulation using Cs₂CO₃ as a base, yielding 2-arylquinazolin-4(3H)-ones .

Table 3: Cyclization Parameters

| Substrate | Base | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| o-Amino benzamide | Cs₂CO₃ | DMF | 100°C | Quinazolin-4(3H)-one | 92 |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution:

- Bromination : Reacts with Br₂ in acetic acid to form 3-bromo-4-aminophenyl derivatives.

- Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups at the para position .

Biological Activity-Related Modifications

- Antimicrobial Derivatives : Coupling with β-lactam precursors via CDI-mediated activation enhances activity against Gram-positive bacteria .

- Enzyme Inhibition : Structural analogs show inhibitory effects on Mycobacterium tuberculosis cell wall biosynthesis enzymes .

Stability Under Hydrolytic Conditions

The sulfonamide bond resists hydrolysis in acidic (pH 1–6) and basic (pH 8–12) media at 25°C, as confirmed by HPLC stability studies .

Interaction with Metal Catalysts

- Palladium-Catalyzed Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids in THF/H₂O, forming biaryl sulfonamides .

Key Findings:

- The sulfonamide group’s reactivity dominates substitution and reduction pathways.

- The aromatic amine enables oxidation and electrophilic functionalization.

- Cyclization reactions highlight its utility in synthesizing nitrogen-containing heterocycles.

科学的研究の応用

Medicinal Chemistry

The compound's potential as an antimicrobial agent has been a significant focus of research. Its mechanism of action typically involves the inhibition of bacterial enzymes by mimicking natural substrates, thereby blocking enzymatic activity. The sulfonamide group is critical for binding to the active site of these enzymes, enhancing the compound's effectiveness.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamides, including 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, demonstrated significant inhibition against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential therapeutic agent in treating bacterial infections .

Cancer Research

Recent investigations have explored the compound's role in cancer treatment. Research indicates that derivatives of sulfonamides can exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis |

| New Derivatives | HCT-116 | 10 | Inhibits tubulin polymerization |

| New Derivatives | MCF-7 | 12 | Disrupts cell cycle |

A specific study highlighted that certain derivatives of this compound demonstrated significant cytotoxic activity against HeLa cells with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in anticancer therapies .

Biochemical Applications

In biochemical research, this compound has been investigated as a ligand in various assays. Its ability to interact with specific enzymes makes it suitable for studying enzyme kinetics and mechanisms.

Application Example: Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding the inhibition mechanisms of specific enzymes involved in metabolic pathways. These studies are crucial for drug design and development as they provide insights into how modifications to the compound can enhance its inhibitory properties .

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals. Its versatility allows it to be used as a building block for more complex molecules in industrial applications.

Industrial Synthesis Example

In industrial chemistry, this compound is employed in the production of specialty chemicals where its sulfonamide group facilitates further chemical transformations, such as oxidation and substitution reactions .

作用機序

The mechanism of action of 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The sulfonamide group is crucial for binding to the active site of the enzyme, while the aminophenyl ring enhances the compound’s affinity and specificity.

類似化合物との比較

4-Aminobenzenesulfonamide: Lacks the isopropyl group, making it less hydrophobic.

N-(4-Aminophenyl)methanesulfonamide: Similar structure but without the isopropyl substitution.

N-(4-Aminophenyl)-N-methylmethanesulfonamide: Contains a methyl group instead of an isopropyl group.

Uniqueness: 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide is unique due to the presence of the isopropyl group, which can influence its solubility, hydrophobicity, and overall reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in various applications.

生物活性

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a ligand in receptor studies. This compound's structure consists of an aminophenyl group linked to a sulfonamide moiety, which is known to interact with various biological targets.

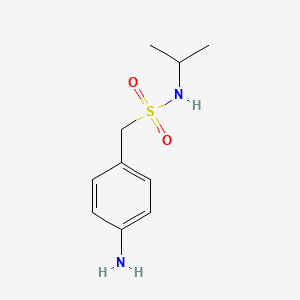

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for diverse interactions with biological systems, influencing its pharmacological properties.

Enzyme Inhibition

Research indicates that sulfonamides like this compound may exhibit inhibitory effects on various enzymes. The mechanism of action typically involves the formation of hydrogen bonds between the sulfonamide group and the active site of target enzymes, leading to altered enzyme activity. For instance, studies have shown that similar compounds can inhibit carbonic anhydrase and other key metabolic enzymes, which is crucial for their therapeutic effects .

Receptor Binding

The compound has been investigated for its potential as a ligand for various receptors. Binding affinity studies suggest that it may interact with neurotransmitter receptors, which could have implications for treating conditions such as depression or anxiety. The presence of the aminophenyl group enhances its ability to fit into receptor binding sites, potentially modulating receptor activity .

Case Studies

Several studies have highlighted the biological activity of related sulfonamide compounds:

- Inhibition of Bacterial Growth : A study demonstrated that sulfonamides can effectively inhibit bacterial growth by interfering with folate synthesis in bacteria. This mechanism is particularly relevant for compounds targeting bacterial infections .

- Anti-inflammatory Properties : Research has shown that certain sulfonamide derivatives possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound might also exhibit similar effects, contributing to pain relief and inflammation reduction .

- Neuropharmacological Effects : In preclinical models, related compounds have been studied for their effects on dopamine transporters, indicating potential applications in treating substance abuse disorders. The ability to modulate neurotransmitter systems underscores the importance of further exploring this compound's pharmacological profile .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

特性

IUPAC Name |

1-(4-aminophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOGRHPIAMIQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534774 | |

| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89021-94-3 | |

| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。